[5-(Chloromethyl)pyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Chloromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloromethyl group at the 5-position and a boronic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Chloromethyl)pyridin-3-yl]boronic acid typically involves the halogenation of a pyridine derivative followed by borylation. One common method starts with the chloromethylation of pyridine, which can be achieved using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The resulting 5-(Chloromethyl)pyridine is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
[5-(Chloromethyl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: 5-Methylpyridin-3-ylboronic acid.
Substitution: Substituted pyridinyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-(Chloromethyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Biology
Boronic acids are known to interact with enzymes and receptors, making them useful in the design of enzyme inhibitors and receptor modulators .
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of [5-(Chloromethyl)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with a phenyl group instead of a pyridine ring.
4-(Chloromethyl)phenylboronic acid: Similar structure but with a phenyl ring and chloromethyl group at the 4-position.
3-Pyridylboronic acid: Lacks the chloromethyl group but has a similar pyridine ring structure.
Uniqueness
[5-(Chloromethyl)pyridin-3-yl]boronic acid is unique due to the presence of both a chloromethyl group and a boronic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and biological applications .
Properties
IUPAC Name |
[5-(chloromethyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLTEWPLIGRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CCl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.